N-(4-methylphenyl)-2-propylpentanamide
Description
N-(4-Methylphenyl)-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic agent. The compound features a pentanamide backbone substituted with a 4-methylphenyl group and a propyl chain. The 4-methylphenyl substituent likely influences its physicochemical properties (e.g., lipophilicity, solubility) and pharmacokinetic behavior compared to other aryl derivatives.
Properties
CAS No. |
21021-75-0 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-6-13(7-5-2)15(17)16-14-10-8-12(3)9-11-14/h8-11,13H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
NQXHQIJOUSXWHL-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)
- Structural Differences : HO-AAVPA has a hydroxyl group at the 2-position of the phenyl ring, enabling hydrogen bonding with HDAC active sites, whereas the 4-methylphenyl group in the target compound introduces steric bulk and increased lipophilicity .
- Pharmacological Activity :
- Pharmacokinetics : HO-AAVPA has poor water solubility and undergoes CYP2C11-mediated metabolism, limiting its bioavailability . In contrast, the 4-methylphenyl analog may exhibit altered metabolic stability due to reduced polarity.
N-(4-Methoxyphenyl)-2-Propylpentanamide
- Physicochemical Properties :
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-Propylpentanamide
- Pharmacological Activity : This compound increases GABA levels in rat brain tissue, similar to VPA, but with enhanced metabolic stability due to the thiadiazole moiety .
Comparative Data Table
| Compound Name | Substituent | Molecular Formula | Key Pharmacological Properties | Metabolic Stability | Reference |
|---|---|---|---|---|---|
| N-(4-Methylphenyl)-2-propylpentanamide | 4-methylphenyl | C₁₅H₂₃NO | Limited data; predicted HDAC inhibition (in silico) | Moderate (estimated) | [11] |
| N-(2-Hydroxyphenyl)-2-propylpentanamide | 2-hydroxyphenyl | C₁₄H₂₁NO₂ | HDAC1 inhibition (IC₅₀ ~15 µM), antiproliferative | Low (CYP2C11-mediated) | [2, 7] |
| N-(4-Methoxyphenyl)-2-propylpentanamide | 4-methoxyphenyl | C₁₅H₂₃NO₂ | Enhanced lipophilicity, unconfirmed activity | Moderate (estimated) | [11] |
| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-... | 5-ethyl-thiadiazolyl | C₁₁H₁₉N₃OS | GABA elevation in brain tissue | High | [5] |
Key Research Findings
- Substituent Effects on Activity :
- Crystallographic Insights :
- Aryl substituents influence molecular conformation and crystal packing. For example, 4-methylphenyl analogs exhibit significant dihedral angles (~56°) between aromatic rings, affecting intermolecular interactions (e.g., C–H⋯X hydrogen bonds) .
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